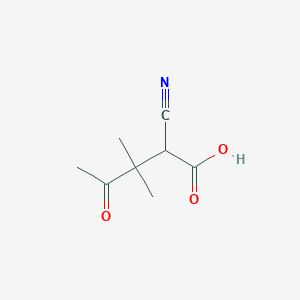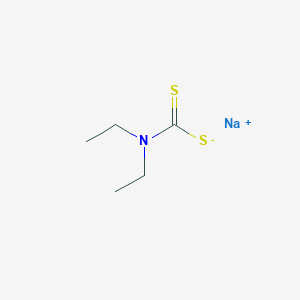
zinc;2-(carboxymethyl)-2-formylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
zinc;2-(carboxymethyl)-2-formylbutanedioate is a zinc complex that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of zinc ions coordinated with carboxymethyl and formylbutanedioate ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(carboxymethyl)-2-formylbutanedioate typically involves the reaction of zinc salts with carboxymethyl and formylbutanedioate ligands. One common method is to dissolve zinc acetate in an aqueous solution, followed by the addition of carboxymethyl and formylbutanedioate ligands under controlled pH conditions. The reaction mixture is then stirred at room temperature for several hours to ensure complete complexation. The resulting product is purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous stirring systems. The reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to maximize yield and purity. The final product is typically obtained through crystallization and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
zinc;2-(carboxymethyl)-2-formylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can occur under specific conditions, resulting in the formation of reduced zinc complexes.
Substitution: The carboxymethyl and formylbutanedioate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using chelating agents or other ligands such as ethylenediaminetetraacetic acid (EDTA).
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes with altered ligand structures.
Substitution: New zinc complexes with different ligand compositions.
Applications De Recherche Scientifique
zinc;2-(carboxymethyl)-2-formylbutanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including esterification and transesterification.
Biology: Investigated for its potential role in enzyme inhibition and as a zinc ion donor in biological systems.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of zinc-based therapeutic agents.
Industry: Utilized in the production of zinc-based materials and coatings, as well as in wastewater treatment processes for the removal of heavy metals.
Mécanisme D'action
The mechanism of action of zinc;2-(carboxymethyl)-2-formylbutanedioate involves the coordination of zinc ions with carboxymethyl and formylbutanedioate ligands. This coordination enhances the stability and reactivity of the zinc ions, allowing them to participate in various chemical and biological processes. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or activation of specific pathways. In biological systems, the release of zinc ions can modulate cellular functions and contribute to antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc acetate: A simple zinc salt with acetate ligands, commonly used in various chemical and biological applications.
Zinc citrate: A zinc complex with citrate ligands, known for its use in dietary supplements and pharmaceuticals.
Zinc gluconate: A zinc complex with gluconate ligands, widely used in medicine and nutrition.
Uniqueness
zinc;2-(carboxymethyl)-2-formylbutanedioate is unique due to its specific ligand structure, which provides distinct chemical properties and reactivity compared to other zinc complexes. The presence of both carboxymethyl and formylbutanedioate ligands enhances its stability and allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
zinc;2-(carboxymethyl)-2-formylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O7.Zn/c8-3-7(6(13)14,1-4(9)10)2-5(11)12;/h3H,1-2H2,(H,9,10)(H,11,12)(H,13,14);/q;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHZFMYKTYYIML-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C=O)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O7Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)
![sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate](/img/structure/B7782215.png)
![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B7782236.png)




![(1R,4R)-3,6-dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B7782270.png)
![1,1-Dichlorospiro[2.3]hexane](/img/structure/B7782278.png)
![N'-[6-[[amino(pyridin-3-yl)methylidene]amino]pyridin-2-yl]pyridine-3-carboximidamide](/img/structure/B7782289.png)

